![molecular formula C15H14BrNO B417085 4-bromo-N-ethyl-N-phenylbenzamide CAS No. 330568-12-2](/img/structure/B417085.png)
4-bromo-N-ethyl-N-phenylbenzamide
Overview
Description
“4-bromo-N-ethyl-N-phenylbenzamide” is a chemical compound with the molecular formula C15H14BrNO . It is related to other compounds such as “4-Bromo-N-methyl-N-phenylbenzamide” and "4-Bromo-N-phenylbenzamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a bromine atom and an ethyl-phenyl group . The molecular weight is 304.182 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 304.182 Da . The related compound “4-Bromo-N-phenylbenzamide” has a density of 1.5±0.1 g/cm3, a boiling point of 304.7±25.0 °C at 760 mmHg, and a flash point of 138.0±23.2 °C .Scientific Research Applications
Palladium-Catalysed Arylation of Heteroarenes
4-bromo-N-ethyl-N-phenylbenzamide has been utilized in palladium-catalysed arylation processes. The direct arylation of heteroarene C-H bonds by bromobenzamides, including this compound, has been successfully achieved. This method facilitates the synthesis of C5-arylated heteroarenes, demonstrating the compound's utility in organic synthesis (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Inhibitors of Photosynthesis
Research has shown that derivatives of bromobenzamides, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, inhibit photosynthetic electron transport. This indicates potential applications in studying and manipulating photosynthetic processes (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Synthesis and Characterization in Medicinal Chemistry
This compound derivatives have been synthesized and characterized for their potential medicinal applications. For instance, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a compound related to this compound, has been investigated for its structure-property relationship and antitumor activity, illustrating the relevance of such compounds in drug development (He, Yang, Hou, Teng, & Wang, 2014).
Antiviral Activity
N-Phenylbenzamide derivatives, related to this compound, have been synthesized and demonstrated to have antiviral activities against Enterovirus 71 (EV 71). These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Chemical Synthesis and Applications
The compound has been used in various chemical synthesis processes. For example, it has been involved in the synthesis of selenium-containing heterocycles, indicating its utility in creating novel chemical structures (Zhou, Linden, & Heimgartner, 2000).
properties
IUPAC Name |
4-bromo-N-ethyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPFWQHXQZQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328441 | |
Record name | 4-bromo-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
330568-12-2 | |
Record name | 4-bromo-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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